molecular formula C8H14O3 B1372772 Ethyl 2-(cyclopropylmethoxy)acetate CAS No. 1152592-10-3

Ethyl 2-(cyclopropylmethoxy)acetate

Cat. No. B1372772
M. Wt: 158.19 g/mol
InChI Key: BJIYEGHTLPXBAE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethoxy)acetate, also known as ETHYL CPMO ACETATE, is a relatively new compound in the field of organic chemistry. Its molecular formula is C8H14O3 and it has a molecular weight of 158.19 g/mol .


Synthesis Analysis

The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .


Molecular Structure Analysis

The ethyl 2-(2-{[2-(cyclopropylmethoxy)ethyl]amino}ethoxy)acetate molecule contains a total of 40 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

The reaction mechanism can be described as follows: Ethyl acetate molecules are adsorbed on the catalyst surface; the C−O bond in ethyl acetate is broken, resulting in the primary by-products such as CH3CH2OH and CH3CHO as well as the quick conversion of ethanol to acetaldehyde, which is released as a by-product .


Physical And Chemical Properties Analysis

Ethyl 2-(cyclopropylmethoxy)acetate has a molecular weight of 158.2, a density of 1.1±0.1 g/cm3, and a boiling point of 220.9±13.0 °C at 760 mmHg .

Scientific Research Applications

Haematological Effects

  • A study investigated the haematological effects in workers exposed to 2-Ethoxy ethyl acetate, a related compound to Ethyl 2-(cyclopropylmethoxy)acetate, revealing it as a hematological toxicant leading to anemic status in high-exposure female workers (Loh et al., 2003).

Chemical Synthesis and Reactivity

  • Ethyl cyclopropylidene acetate, a closely related compound, has been used as equivalents of senecioic acid esters in aprotic double Michael reactions to produce spirocyclopropyl substituted bicyclo[2.2.2] octanes (Spitzner & Swoboda, 1986).
  • The reactivity of 2-(Chloromethoxy)ethyl acetate was explored, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes (Aitken et al., 1986).
  • Catalytic reductions involving Ethyl chloroacetate, a similar compound to Ethyl 2-(cyclopropylmethoxy)acetate, have been studied, yielding products like ethyl acetate, ethanol, and 1,2,3-cyclopropane tricarboxylic acid triethyl ester (Moad et al., 2002).

Biological Evaluation and Docking Analysis

  • A series of compounds, including methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, were synthesized and evaluated for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) isoform, showcasing the potential medicinal applications of related chemical structures (Consalvi et al., 2015).

Other Applications

  • The synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride was studied for its effects on learning and memory in mice (Jiang Jing-ai, 2006).

Future Directions

Ethyl 2-(cyclopropylmethoxy)acetate is a relatively new compound in the field of organic chemistry, and its properties and potential applications are still being actively researched. It’s worth noting that the antibacterial activity of the synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was evaluated using two Gram-positive (Staphylococcus aureus and Bacillus cereus) and two Gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . This suggests potential future directions in the field of antibacterial research.

properties

IUPAC Name

ethyl 2-(cyclopropylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYEGHTLPXBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylmethoxy)acetate

Synthesis routes and methods I

Procedure details

To a solution of cyclopropylmethanol (720 mg, 10.0 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (10 mg) followed by ethyl diazoacetate (0.95 mL, 9.0 mmol). The reaction mixture is stirred at rt for 5 min. The reaction mixture is diluted with heptane, filtered through Celite, and the filtrate is evaporated and the residue is vacuum distilled at 150° C. to give 1.22 g of the product 462. 1H NMR (CDCl3) δ 4.2 (q, 2H), 4.09 (s, 2H), 3.37 (d, 2H), 1.27 (t, 3H), 1.09 (m, 1H), 0.56-0.51 (m, 2H), 0.25-0.2 (m, 211); MS: m/z 191 (M+)
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diazoacetic acid ethyl ester (80.00 g, 0.70 mol) was added dropwise to cyclopropanemethanol (60.66 g, 0.84 mol) and [Rh(Ac2O)2]2 (3.1 g, 7.02 mmol) in anhydrous CH2Cl2 (800 mL) at 0° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 4 h. CH2Cl2 extractive work up and silica gel chromatography (PE: EA=100:1-50:1) gave the title compound (100 g, 90.4% yield) as a colorless oil. 1H NMR: (CDCl3, 400 MHz) δ 4.23-4.19 (m, 2H), 4.09 (s, 2H), 3.38-3.36 (m, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.10-1.07 (m, 1H), 0.57-0.52 (m, 2H), 0.24-0.20 (m, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60.66 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(Ac2O)2]2
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.4%

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